molecular formula C20H10Br2N2O2 B3266625 4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole CAS No. 43036-73-3

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

Cat. No.: B3266625
CAS No.: 43036-73-3
M. Wt: 470.1 g/mol
InChI Key: LKFDYEPPAQWUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and phenyl groups attached to an oxazolo-benzoxazole core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole typically involves the bromination of its parent heterocycle. The process includes the selective aromatic nucleophilic substitution of bromine atoms by nitrogen nucleophiles, forming the desired compound. Common reagents used in this synthesis include bromine and various nitrogen nucleophiles under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for bromination of the parent heterocycle.

    Nitrogen Nucleophiles: Employed in substitution reactions.

    Palladium Catalysts: Utilized in Suzuki-Miyaura and Stille coupling reactions.

Major Products

The major products formed from these reactions include various mono- and di-arylated derivatives, which are useful building blocks for further chemical synthesis .

Scientific Research Applications

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole involves its interaction with molecular targets through its electron-deficient core. This allows it to participate in various electron transfer processes, making it valuable in applications like photovoltaics and OLEDs. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole is unique due to its specific combination of bromine and phenyl groups attached to the oxazolo-benzoxazole core. This structure imparts distinct electronic properties, making it particularly useful in applications requiring strong electron-deficient characteristics .

Properties

IUPAC Name

4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br2N2O2/c21-13-15-17(25-19(23-15)11-7-3-1-4-8-11)14(22)16-18(13)26-20(24-16)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFDYEPPAQWUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=C4C(=C3Br)OC(=N4)C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 2
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 3
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 4
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 5
Reactant of Route 5
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
Reactant of Route 6
Reactant of Route 6
4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.